molecular formula C10H20N2O2 B2511020 trans-1-Boc-3-amino-4-methylpyrrolidine CAS No. 1152110-80-9; 1152113-30-8; 1932160-29-6

trans-1-Boc-3-amino-4-methylpyrrolidine

Cat. No.: B2511020
CAS No.: 1152110-80-9; 1152113-30-8; 1932160-29-6
M. Wt: 200.282
InChI Key: DUBXUUPBIKNFEA-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-1-Boc-3-amino-4-methylpyrrolidine (CAS 1152113-30-8) is a chiral, stereochemically defined pyrrolidine derivative that serves as a versatile and critical building block in organic synthesis and pharmaceutical research. This compound features a Boc-protected secondary amine and a primary amine on the pyrrolidine ring, making it a valuable diamino synthon for the construction of more complex molecules. Its defined stereochemistry is crucial for developing compounds with specific biological activity, as the spatial orientation of functional groups directly influences interactions with biological targets. The core research value of this compound lies in its application as a precursor in the synthesis of potential therapeutic agents. Chiral 3-aminopyrrolidine scaffolds are recognized as privileged structures in medicinal chemistry and are integral components of various pharmacologically active ingredients . This specific stereoisomer is particularly valuable for the rational design and synthesis of mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as human ornithine aminotransferase (hOAT) . Inhibition of hOAT has been identified as a promising therapeutic strategy for targeting metabolic reprogramming in cancers, including hepatocellular carcinoma (HCC) . From a chemical perspective, the compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol . It is characterized by its trans configuration, often specified as the (3S,4R) enantiomer, which provides a rigid, three-dimensional architecture that minimizes steric clashes and favors specific conformational states . This defined geometry is essential for creating molecules with high target selectivity and potency. The Boc (tert-butoxycarbonyl) protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling sequential synthetic manipulations. This reagent is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXUUPBIKNFEA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-30-8
Record name rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
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Advanced Methodologies for the Stereoselective Synthesis of Trans 1 Boc 3 Amino 4 Methylpyrrolidine

Asymmetric Synthetic Routes

Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, avoiding the need for resolution of racemic mixtures. For the synthesis of trans-1-Boc-3-amino-4-methylpyrrolidine, several asymmetric approaches have been developed, leveraging chiral starting materials or chiral catalysts to control the stereochemical outcome.

Chiral Pool Derived Approaches

A hypothetical chiral pool approach for the target compound could start from a suitably protected and activated derivative of a chiral amino acid or a carbohydrate. The key would be the introduction of the methyl and amino groups with the desired trans stereochemistry through a series of stereocontrolled reactions.

Organocatalytic and Transition-Metal-Catalyzed Enantioselective Methods

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. nih.gov Chiral pyrrolidine-based organocatalysts are frequently employed to promote a variety of enantioselective transformations. nih.gov

Organocatalytic approaches to substituted pyrrolidines often involve the conjugate addition of aldehydes or ketones to nitroalkenes, followed by cyclization and reduction steps. These reactions, catalyzed by chiral secondary amines (e.g., proline derivatives), can establish multiple stereocenters with high diastereo- and enantioselectivity. While a specific organocatalytic route to this compound is not detailed in the provided search results, the general strategy is well-established for the synthesis of 3,4-disubstituted pyrrolidines.

Transition-metal catalysis offers a complementary set of tools for the enantioselective synthesis of pyrrolidines. nih.gov For example, copper-promoted intramolecular aminooxygenation of alkenes can lead to the formation of disubstituted pyrrolidines with high diastereoselectivity. nih.govrsc.org The stereochemical outcome (cis or trans) can often be controlled by the geometry of the starting alkene and the nature of the catalyst system.

Catalytic SystemSubstrate TypeKey TransformationStereoselectivity
Chiral Proline DerivativesAldehydes and NitroalkenesMichael Addition/CyclizationHigh enantio- and diastereoselectivity
Copper(II) Complexes4-Pentenyl SulfonamidesIntramolecular AminooxygenationHigh diastereoselectivity (cis or trans)

Diastereoselective Cyclization Strategies

Diastereoselective cyclization reactions are a cornerstone of stereocontrolled synthesis, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. These strategies are particularly effective for the synthesis of cyclic compounds with multiple stereocenters, such as this compound.

One powerful method involves the aza-Cope rearrangement-Mannich cyclization cascade, which can be used to construct fused pyrrolidine (B122466) ring systems with high diastereoselectivity. nih.gov The stereochemical outcome of this reaction is often dictated by the conformation of the starting amino alcohol. Another important strategy is the intramolecular aminooxygenation of alkenes, which can be promoted by copper(II) salts. nih.govrsc.org The diastereoselectivity of this reaction is influenced by the substitution pattern of the alkene. For example, α-substituted 4-pentenyl sulfonamides tend to yield 2,5-cis-pyrrolidines, while γ-substituted substrates can favor the formation of 2,3-trans pyrrolidines. nih.govrsc.org

Cyclization MethodKey PrecursorStereochemical Control
Aza-Cope Rearrangement-Mannich CyclizationAmino AlcoholsConformation of the starting material
Copper-Promoted AminooxygenationAlkenyl SulfonamidesSubstitution pattern of the alkene

Novel Reagent Systems and Reaction Conditions in Pyrrolidine Ring Formation

The development of novel reagents and reaction conditions is crucial for improving the efficiency, selectivity, and scope of pyrrolidine synthesis. For instance, the use of specific copper(II) carboxylates, such as copper(II) 2-ethylhexanoate, has been shown to be effective in promoting the intramolecular aminooxygenation of alkenes due to their high solubility in organic solvents. nih.gov The choice of solvent and temperature can also significantly impact the yield and selectivity of these reactions.

In the context of organocatalysis, the design of new chiral catalysts with enhanced activity and selectivity is an ongoing area of research. The use of bifunctional catalysts, which can activate both the nucleophile and the electrophile, has proven to be a particularly effective strategy for achieving high enantioselectivity in conjugate addition reactions leading to pyrrolidine precursors. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and highly selective transformations. researchgate.net Biocatalysis, in particular, offers a green and powerful approach to the synthesis of chiral amines and alcohols. researchgate.net

A one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidine has been reported, which combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination. researchgate.net This approach starts from unfunctionalized pyrrolidine and proceeds via an in-situ generated N-Boc-3-pyrrolidinone intermediate. The subsequent transamination, catalyzed by an amine transaminase (ATA), can deliver the chiral aminopyrrolidine with high conversion and enantiomeric excess. researchgate.net

Lipases are another class of enzymes that have been successfully employed in the chemoenzymatic synthesis of substituted pyrrolidines. For example, lipase-catalyzed resolution of racemic trans-3-amino-4-hydroxypyrrolidines has been achieved through aminolysis, transesterification, or hydrolysis reactions, affording the desired enantiomers with high enantiomeric excess.

BiocatalystTransformationSubstrate
Amine Transaminase (ATA)Asymmetric TransaminationN-Boc-3-pyrrolidinone
LipaseKinetic ResolutionRacemic trans-3-amino-4-hydroxypyrrolidines

Optimization of Synthetic Pathways for Research-Scale Efficiency and Purity

The optimization of a synthetic route is a critical step in making a compound readily accessible for research and development. This process involves a systematic investigation of reaction parameters to maximize yield, purity, and stereoselectivity while minimizing reaction times and the use of hazardous reagents. For the synthesis of this compound, optimization would focus on key stereochemistry-defining steps.

For example, in a diastereoselective cyclization, factors such as the choice of catalyst, solvent, temperature, and reaction time would be carefully screened to enhance the diastereomeric ratio. In an organocatalytic reaction, the catalyst loading, the nature of the acidic or basic additives, and the concentration of the reactants can all have a profound impact on the enantiomeric excess of the product.

Applications of Trans 1 Boc 3 Amino 4 Methylpyrrolidine in Complex Molecule Construction

Utility in the Synthesis of Pharmacologically Relevant Scaffolds

The inherent structural features of trans-1-Boc-3-amino-4-methylpyrrolidine, including its stereochemistry and functional group presentation, make it a key component in the synthesis of molecules with significant biological activity.

The pyrrolidine (B122466) ring is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates. lifechemicals.com The specific stereoisomer, this compound, serves as a crucial chiral precursor for various heterocyclic systems, most notably in the development of Janus kinase (JAK) inhibitors. nih.govmdpi.com JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and cancer. mdpi.com The 3-amino-4-methylpyrrolidine core is a key structural element in several potent and selective JAK inhibitors. For instance, analogues of tofacitinib, a well-known JAK inhibitor, incorporate this scaffold. The synthesis of these complex molecules often involves the coupling of the pyrrolidine core with a suitable heterocyclic system, such as a pyrrolo[2,3-d]pyrimidine base. nih.gov The stereochemistry of the methyl group and the amino functionality on the pyrrolidine ring are critical for achieving high potency and selectivity for the target kinase.

The table below illustrates the key pharmacologically relevant scaffolds that utilize this compound as a precursor.

Scaffold ClassTherapeutic TargetExample Application
Pyrrolo[2,3-d]pyrimidinesJanus Kinases (JAKs)Synthesis of selective JAK1 inhibitors for inflammatory diseases. nih.govresearchgate.net
Spirocyclic aminesJanus Kinases (JAKs)Development of novel JAK1-selective inhibitors with improved pharmacokinetic profiles. nih.gov
Pyrrolopyridine CarboxamidesJanus Kinases (JAKs)Design of novel scaffolds for selective JAK1 inhibition. nih.gov

While the primary application of this compound is in the synthesis of synthetic drug molecules, its chiral nature also makes it a potential building block in the total synthesis of natural products containing a substituted pyrrolidine core. lifechemicals.com The stereocontrolled introduction of the 3-amino-4-methylpyrrolidine moiety can be a key step in the assembly of complex natural product architectures. However, specific examples of its use in the completed total synthesis of a natural product are not extensively documented in readily available literature, suggesting its application in this area is less common than in medicinal chemistry.

Contribution to the Development of Asymmetric Catalysts

Chiral pyrrolidine derivatives are fundamental components of many successful organocatalysts, particularly in promoting enantioselective transformations. mdpi.com These catalysts often operate through the formation of chiral enamines or iminium ions with carbonyl substrates. The stereochemistry of the pyrrolidine ring dictates the facial selectivity of the subsequent reaction.

While proline and its simple derivatives are the most well-known pyrrolidine-based organocatalysts, more complex substituted pyrrolidines are being explored to fine-tune catalytic activity and selectivity. mdpi.comacs.org The trans-3-amino-4-methylpyrrolidine scaffold can be derivatized to create novel chiral ligands and organocatalysts. The two nitrogen atoms can be functionalized with different groups to create a bidentate ligand for metal-catalyzed asymmetric reactions or to introduce additional hydrogen-bonding capabilities in an organocatalyst. lookchem.comnih.gov For example, the primary amine can be converted into a sulfonamide or an amide, while the Boc-protected nitrogen can be deprotected and functionalized to tune the steric and electronic properties of the resulting catalyst. mdpi.com

Integration into Peptidomimetic and Peptide Analog Design

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govslideshare.net The incorporation of constrained scaffolds, such as the trans-3-amino-4-methylpyrrolidine ring, into a peptide backbone is a common strategy to create peptidomimetics. upc.edunsf.gov This rigidifies the peptide structure, forcing it into a specific conformation that may be optimal for binding to a biological target. nih.gov

The this compound can be used as a dipeptide isostere, replacing two adjacent amino acid residues in a peptide sequence. The amino and the Boc-protected amino groups can serve as the N- and C-termini, respectively, for peptide chain extension. The methyl group provides a specific side-chain interaction, and the constrained pyrrolidine ring system introduces a well-defined turn or bend in the peptide backbone, which can be crucial for biological activity. nih.gov

The following table summarizes the potential applications of this building block in peptidomimetic design.

Peptidomimetic StrategyStructural Role of the Pyrrolidine ScaffoldPotential Therapeutic Benefit
Dipeptide IsostereInduces a specific turn or bend in the peptide backbone.Enhanced receptor binding affinity and selectivity. nih.gov
Constrained Amino Acid SurrogateReplaces a single amino acid to restrict conformational freedom.Increased metabolic stability against proteases. nsf.gov
Scaffold for Side Chain DisplayThe pyrrolidine ring serves as a platform to orient pharmacophoric groups.Improved oral bioavailability. slideshare.net

Employment in the Generation of Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. nih.gov this compound is an excellent scaffold for the generation of such libraries due to its two distinct amino groups that can be selectively functionalized. lifechemicals.com

The synthetic strategy for library generation typically involves a split-and-pool approach. nih.gov The primary amine of this compound can be acylated or reductively aminated with a diverse set of building blocks. Subsequently, the Boc protecting group can be removed to liberate the second amine, which can then be reacted with another set of diverse reagents. This approach allows for the rapid generation of a large number of structurally distinct compounds based on the common 3-amino-4-methylpyrrolidine core. These libraries can then be screened against a variety of biological targets to identify novel hit compounds. nih.gov The rigid, three-dimensional nature of the pyrrolidine scaffold ensures that the generated molecules possess a greater degree of spatial complexity compared to flat aromatic systems, which is often beneficial for achieving high-affinity interactions with biological macromolecules. nih.gov

Chemical Reactivity, Derivatization, and Functional Group Interconversions

Transformations of the Protected Amino Functionality

The free amino group at the C-3 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Common transformations of the 3-amino group include acylation, sulfonylation, alkylation, and the formation of ureas and thioureas. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents such as acid chlorides and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

Alkylation and Reductive Amination: N-alkylation of the amino group can be achieved through various methods, including reaction with alkyl halides. A widely used and efficient method for creating substituted secondary amines is reductive amination. organic-chemistry.orgharvard.edu This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. harvard.edunih.gov This one-pot procedure is highly versatile and tolerates a wide range of functional groups. nih.gov

Urea and Thiourea Formation: The amino group can be converted into ureas and thioureas, which are important pharmacophores. A practical one-pot synthesis of ureas from Boc-protected amines involves the in situ generation of an isocyanate from the amine, which then reacts with another amine. organic-chemistry.orgnih.gov This method is efficient for producing unsymmetrical ureas. organic-chemistry.org Similarly, thioureas can be synthesized by reacting the amine with isothiocyanates or through methods involving reagents like N,N'-di-Boc-substituted thiourea. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: For the formation of N-aryl derivatives, the Buchwald-Hartwig amination provides a powerful tool for cross-coupling the amine with aryl halides, offering a route to compounds with aromatic substituents on the 3-amino nitrogen. rsc.orgresearchgate.net

Table 1: Examples of Transformations of the Amino Functionality

Transformation Reagents and Conditions Product Type
Acylation Acid chloride, base (e.g., triethylamine) Amide
Sulfonylation Sulfonyl chloride, base (e.g., pyridine) Sulfonamide
Reductive Amination Aldehyde/ketone, NaBH(OAc)3 Substituted amine
Urea Formation Isocyanate or phosgene (B1210022) equivalent Urea
Thiourea Formation Isothiocyanate Thiourea
N-Arylation Aryl halide, Pd catalyst, base (Buchwald-Hartwig) N-Aryl amine

Chemical Modifications and Derivatizations of the Pyrrolidine (B122466) Ring System

Modification of the pyrrolidine ring itself offers another avenue for structural diversification. While the saturated nature of the ring makes it generally less reactive than aromatic systems, modern synthetic methods, particularly C-H functionalization, have enabled direct modifications.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the functionalization of saturated heterocycles like pyrrolidine. acs.org By employing a directing group, it is possible to achieve regioselective arylation at specific positions on the pyrrolidine ring. acs.org For instance, with a directing group at the C-3 position, arylation can be directed to the C-4 position. acs.org This methodology allows for the synthesis of cis-3,4-disubstituted pyrrolidines with high selectivity. acs.org

Furthermore, C-H functionalization can be achieved at the α-position to the nitrogen in N-Boc protected pyrrolidines. nih.govresearchgate.net This typically involves deprotonation with a strong base followed by reaction with an electrophile. nih.gov These reactions can be performed enantioselectively by using a chiral ligand. researchgate.net

Other derivatizations can include the synthesis of bicyclic structures. For example, the aza-Cope rearrangement-Mannich cyclization can be employed to construct bicyclic azepine and oxepine derivatives containing a pyrrolidine ring. rsc.org Additionally, ring contraction of pyridines can provide a route to pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp

Regioselective and Stereocontrol Considerations in Derivatization

When derivatizing a molecule with multiple reactive sites and stereocenters like trans-1-Boc-3-amino-4-methylpyrrolidine, regioselectivity and stereocontrol are of paramount importance.

The trans relationship between the amino and methyl groups at C-3 and C-4 influences the conformational preference of the pyrrolidine ring, which in turn can direct the stereochemical outcome of subsequent reactions. The puckering of the pyrrolidine ring can be influenced by the substituents present. nih.gov

In reactions involving the pyrrolidine ring, such as the palladium-catalyzed C-H arylation, the directing group's position governs the regioselectivity of the functionalization. acs.org The inherent stereochemistry of the starting material can also be used to control the stereochemistry of the newly formed stereocenters. For instance, the stereoselective synthesis of densely substituted pyrrolidines can be achieved through [3+2] cycloaddition reactions, where the chirality of the starting materials dictates the stereochemistry of the product. acs.org

The synthesis of specific diastereomers of 3,4-disubstituted pyrrolidines often requires carefully designed synthetic routes that control the stereochemistry at each step. rsc.org The choice of reagents and reaction conditions is critical in achieving the desired stereochemical outcome.

Synthesis of Structural Analogs for Mechanistic Investigations

The synthesis of structural analogs of this compound is crucial for probing biological mechanisms and for SAR studies in drug discovery. These analogs can involve modifications at the 3-amino group, the 4-methyl group, or other positions on the pyrrolidine ring.

For instance, to investigate the importance of the methyl group, analogs with different alkyl groups at the C-4 position or with no substituent can be synthesized. Similarly, the role of the amino group can be explored by replacing it with other functional groups like a hydroxyl or a thiol, or by varying the substituents on the nitrogen.

The synthesis of these analogs often employs the same fundamental reactions described above. For example, a library of analogs with diverse substituents on the 3-amino group can be readily prepared via parallel synthesis utilizing reductive amination with a variety of aldehydes and ketones.

The pyrrolidine scaffold is a common feature in many bioactive molecules, and derivatives of this compound can serve as valuable building blocks for the synthesis of more complex molecules, including potential enzyme inhibitors. nih.govresearchgate.net The stereochemical integrity of the 3,4-disubstituted pattern is often critical for biological activity. nih.gov

Advanced Analytical and Computational Approaches in Research

Methodologies for Stereochemical Purity Determination

Ensuring the stereochemical integrity of trans-1-Boc-3-amino-4-methylpyrrolidine is paramount, as different stereoisomers can exhibit vastly different biological activities. researchgate.net High-performance liquid chromatography (HPLC) and advanced Nuclear Magnetic Resonance (NMR) techniques are the primary tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying the enantiomers of a chiral compound. nih.gov For Boc-protected amino compounds, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin or vancomycin, are particularly effective. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The reversed-phase mode is often the viable choice for t-BOC protected amino compounds. A typical method would involve a mobile phase consisting of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, which can be made compatible with mass spectrometry (LC/MS) for enhanced detection and identification. The precise conditions, including the choice of CSP, mobile phase composition, and flow rate, would be optimized to achieve baseline resolution of the enantiomers.

Illustrative Chiral HPLC Separation Parameters:

Parameter Value
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

| Expected Outcome | Baseline separation of the (3R,4S) and (3S,4R) enantiomers |

Advanced Nuclear Magnetic Resonance (NMR) Techniques

While standard ¹H and ¹³C NMR can confirm the constitution and trans relative stereochemistry of the molecule, advanced NMR experiments are required for unambiguous stereochemical assignment and purity assessment. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. nih.gov The NOESY experiment detects through-space interactions between protons that are in close proximity. For this compound, a key NOE correlation would be expected between the proton at C3 and the methyl protons at C4 if they are on the same face of the ring, which helps to confirm the relative stereochemistry. researchgate.net

Furthermore, the use of chiral derivatizing agents (CDAs) in conjunction with NMR can be employed to determine enantiomeric excess. The reaction of the pyrrolidine (B122466) with a chiral agent, such as Mosher's acid chloride, creates diastereomers that will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for their direct quantification. rsc.org

Spectroscopic Investigations of Conformational Preferences and Intermolecular Interactions

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net The specific substituents on the ring significantly influence this equilibrium. nih.govnih.gov For this compound, the bulky tert-butoxycarbonyl (Boc) group and the methyl group play crucial roles in determining the ring's preferred conformation.

Spectroscopic methods, primarily NMR, coupled with computational analysis, are used to probe these preferences. The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide quantitative information about the dihedral angles between adjacent protons, which in turn defines the ring pucker. nih.gov

The presence of the Boc-carbamate and the primary amine introduces possibilities for both intra- and intermolecular hydrogen bonding. Infrared (IR) spectroscopy can be used to study these interactions. For instance, in a dilute solution, a sharp N-H stretching band would suggest a free amine, whereas a broadened, lower-frequency band could indicate involvement in hydrogen bonding. nih.govnih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the N-H of the amine (donor) and the carbonyl oxygen of the Boc group (acceptor) of a neighboring molecule are likely to occur, influencing the crystal packing and physical properties. dntb.gov.ua

Key Spectroscopic Observations for Conformational and Interaction Analysis:

Technique Observation Interpretation
¹H NMR (Coupling Constants) Analysis of ³J(H3,H4), ³J(H4,H5), etc. Determination of dihedral angles and preferred ring pucker (e.g., C4-exo vs. C4-endo).
NOESY NMR Through-space correlations Elucidation of the spatial proximity of substituents, confirming relative stereochemistry.
FT-IR Spectroscopy N-H and C=O stretching frequencies Detection of intra- and intermolecular hydrogen bonding.

| Variable Temperature NMR | Changes in chemical shifts or coalescence of signals | Study of dynamic processes like ring flipping or hindered rotation around the N-Boc bond. mdpi.com |

Computational Chemistry Studies on Reaction Pathways and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties and reactivity of this compound. nih.govrsc.org These methods can be used to model reaction pathways for its synthesis, helping to rationalize observed stereoselectivities and optimize reaction conditions. emich.edu

For example, computational analysis of a synthetic route, such as a reductive amination or a cycloaddition reaction, would involve locating the transition state structures for the formation of different stereoisomers. The calculated activation energies for these transition states can predict which diastereomer or enantiomer is likely to be the major product. nih.gov

DFT calculations are also employed to investigate the electronic properties of the molecule. By calculating parameters like molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) charges, researchers can identify the electron-rich and electron-poor regions of the molecule. frontiersin.org This information is critical for predicting sites of nucleophilic or electrophilic attack. For instance, the nitrogen of the amino group is expected to be a primary nucleophilic site, while the carbonyl carbon of the Boc group is electrophilic. These studies can also quantify the energetic stabilization provided by intramolecular hydrogen bonds and other non-covalent interactions that dictate the molecule's conformational preferences. rsc.orgunito.it

Molecular Modeling in the Context of Ligand Design Utilizing the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional character, which allows for the precise spatial orientation of substituents to interact with biological targets. researchgate.netfrontiersin.org The trans-3-amino-4-methylpyrrolidine core provides a well-defined vectoral display of its functional groups—the protected amine, the secondary amine within the ring (after potential Boc-deprotection), and the methyl group.

Molecular modeling techniques are essential for leveraging this scaffold in ligand design. Pharmacophore modeling can be used to define the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific protein target. tandfonline.com The this compound structure can then be used as a fragment or template to design novel ligands that match the pharmacophore model.

Structure-based drug design involves using the 3D structure of a target protein, often from X-ray crystallography, to guide the design of inhibitors. Molecular docking simulations can predict the binding pose and affinity of derivatives of the pyrrolidine scaffold within the protein's active site. nih.gov These simulations allow medicinal chemists to explore how modifications to the core—for example, by attaching various substituents to the amino group or the ring nitrogen—can enhance binding affinity and selectivity. The trans arrangement of the amino and methyl groups provides stereochemical control that can be crucial for fitting into a chiral binding pocket and avoiding steric clashes. nih.gov

Applications in Ligand Design:

Modeling Technique Application for the Pyrrolidine Scaffold Research Goal
Pharmacophore Modeling Using the scaffold as a template to match key interaction points of a known ligand or receptor site. tandfonline.comnih.gov Discovery of novel chemical classes of inhibitors.
Molecular Docking Predicting the binding orientation and scoring the interaction energy of designed analogues in a protein active site. nih.gov Prioritizing compounds for synthesis; explaining structure-activity relationships (SAR). nih.govmdpi.com

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the binding pose and the role of conformational changes. |

Future Perspectives and Emerging Directions in Research

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce environmental impact and improve safety. For pyrrolidine (B122466) derivatives, this involves a shift away from traditional, often harsh, reaction conditions towards more benign and efficient alternatives.

Key strategies in developing sustainable protocols include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has gained traction for its ability to dramatically reduce reaction times, increase product yields, and often enable the use of less hazardous solvents. nih.govtandfonline.com The application of microwave irradiation can enhance the efficiency of cyclization and functionalization steps crucial for constructing the pyrrolidine ring. tandfonline.com

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. tandfonline.com This approach offers significant advantages in terms of atom economy and step economy, minimizing waste and purification efforts. tandfonline.com

Eco-friendly Solvents and Catalysts: Research is focused on replacing conventional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. Furthermore, the development of recyclable, non-toxic catalysts, including organocatalysts and biocatalysts, is a major area of investigation to reduce reliance on heavy metals. mdpi.com For instance, citric acid has been used as a green additive in the synthesis of substituted 3-pyrroline-2-ones.

Solvent-Free Conditions: Conducting reactions without a solvent medium represents an ideal green chemistry scenario. Asymmetric aldol (B89426) reactions for synthesizing certain pyrrolidine-based catalysts have been successfully performed under solvent-free conditions, aligning with green chemistry principles. mdpi.com

These approaches collectively contribute to creating synthetic pathways that are not only more environmentally responsible but also more cost-effective and scalable. chemheterocycles.com

High-Throughput Synthesis and Automation in Derivative Exploration

The demand for novel chemical entities in drug discovery and materials science has spurred the development of high-throughput synthesis and automation platforms. oxfordglobal.com These technologies enable the rapid creation and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties.

For a versatile scaffold like trans-1-Boc-3-amino-4-methylpyrrolidine, automation offers several advantages:

Increased Efficiency and Precision: Automated systems can perform repetitive synthesis tasks continuously and with high precision, minimizing human error and increasing throughput. oxfordglobal.com This is crucial for producing compound libraries where consistency is key. oxfordglobal.comchemspeed.com

Miniaturization and Cost Reduction: Automation allows for reactions to be performed on a nanoscale, significantly reducing the consumption of expensive reagents and solvents. researchgate.net Technologies like low-volume, non-contact dispensing can be used to prepare thousands of derivatives in a fully automated fashion. researchgate.net

Accelerated Discovery: By streamlining the synthesis of derivatives, researchers can more quickly explore the structure-activity relationship (SAR) of the pyrrolidine scaffold. frontiersin.org Integrating automation with computational tools and machine learning can further enhance the process by predicting optimal reaction conditions and promising molecular designs. oxfordglobal.com

A notable example is the use of automated platforms for Ugi three-component reactions to produce over 1,000 iminopyrrolidine derivatives, showcasing a pipeline from nanoscale scouting to millimole-scale synthesis for discovering new reactions and compounds. researchgate.net

TechnologyApplication in Derivative SynthesisKey Benefits
Automated Liquid Handlers Precise dispensing of reagents and solvents for library creation.High precision, reduced human error, 24/7 operation. oxfordglobal.com
Flow Chemistry Reactors Continuous synthesis of compounds with precise control over reaction parameters.Improved safety, scalability, and product consistency.
High-Throughput Screening (HTS) Rapid biological or functional testing of synthesized derivative libraries.Accelerated identification of lead compounds. mdpi.com
Machine Learning Algorithms Prediction of successful synthesis routes and optimization of reaction conditions.Enhanced efficiency and innovation. oxfordglobal.com

Novel Applications Beyond Traditional Medicinal Chemistry

While the pyrrolidine ring is a well-established pharmacophore in medicinal chemistry, its unique structural and electronic properties make it a valuable building block in other scientific fields. nih.gov Emerging research is uncovering novel applications for compounds like this compound in diverse areas.

Materials Science: The rigid, three-dimensional structure of the pyrrolidine scaffold is being explored for the development of new polymers and functional materials. chemheterocycles.com Pyrrolidine-containing molecules can be incorporated into polymer backbones or used as monomers to create materials with specific thermal, optical, or mechanical properties. Their ability to form stable complexes with metals also opens avenues in the design of novel functional materials. mdpi.com

Catalysis: Chiral pyrrolidine derivatives are widely recognized as highly effective organocatalysts for various asymmetric reactions. mdpi.com The stereocenters on the pyrrolidine ring can induce high levels of enantioselectivity in chemical transformations. Future research may focus on immobilizing these catalysts on solid supports for easier recovery and recycling, enhancing their industrial applicability. The strong chelating ability of related structures also suggests potential uses in catalysis. mdpi.com

Agrochemicals: The biological activity of pyrrolidine derivatives is not limited to human medicine. The scaffold is being investigated for the development of new pesticides and herbicides. chemheterocycles.com By modifying the substituents on the pyrrolidine ring, researchers can tune the molecule's activity and selectivity towards specific agricultural pests or weeds, potentially leading to more effective and environmentally safer crop protection agents.

The expansion into these new fields underscores the versatility of the pyrrolidine scaffold and suggests a promising future for its derivatives in addressing a wide range of scientific and technological challenges.

Q & A

Q. Q1. What are the standard methods for synthesizing trans-1-Boc-3-amino-4-methylpyrrolidine, and how do reaction conditions impact yield?

Answer: The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

  • Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or dichloromethane, often with a base (e.g., DMAP) .
  • Regioselective Functionalization: Methyl and amino groups are introduced via alkylation or reductive amination. For example, methyl groups may be added using methyl iodide under basic conditions .
  • Stereochemical Control: The trans configuration is achieved through steric hindrance or chiral auxiliaries. Polar solvents (e.g., acetonitrile) and low temperatures (−20°C to 0°C) favor stereoselectivity .

Critical Parameters:

  • Purity of Reagents: ≥95% purity minimizes side reactions.
  • Temperature Control: Exothermic reactions (e.g., Boc protection) require gradual reagent addition to prevent decomposition.
  • Yield Optimization: Yields range from 60–85%, with losses attributed to Boc group instability under acidic conditions .

Q. Q2. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirms regiochemistry (e.g., methyl group position at C4) and Boc group integrity. Key signals: Boc tert-butyl protons (~1.4 ppm) and pyrrolidine ring protons (2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrrolidine ring .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (≥95% for research-grade material). Mobile phases: Acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry (HRMS): Exact mass confirmation (C₁₁H₂₂N₂O₂; [M+H]⁺ = 231.1701) ensures no residual solvents or byproducts .

Advanced Research Questions

Q. Q3. How does the steric bulk of the Boc group influence the reactivity of this compound in cross-coupling reactions?

Answer: The Boc group introduces steric hindrance, affecting:

  • Catalyst Accessibility: Bulky ligands (e.g., XPhos) improve efficiency in Buchwald-Hartwig aminations by mitigating steric clashes.
  • Reaction Rates: Slower kinetics observed in Suzuki-Miyaura couplings due to restricted access to the palladium catalyst .
  • Regioselectivity: The Boc group directs electrophilic substitutions to the less hindered C5 position of the pyrrolidine ring .

Case Study:
In a Pd-catalyzed arylation, replacing Boc with a smaller Cbz group increased reaction rate by 40% but reduced regioselectivity (70:30 vs. 95:5 with Boc) .

Q. Q4. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

  • Thermal Stability: Decomposition occurs above 80°C, releasing CO₂ and tert-butanol. Storage at −20°C in inert atmospheres (argon) extends shelf life .
  • pH Sensitivity:
    • Acidic Conditions (pH < 3): Rapid Boc cleavage (t₁/₂ = 2 h in 1M HCl).
    • Basic Conditions (pH > 10): Epimerization at C3 amino group due to ring strain .

Mitigation Strategies:

  • Use scavengers (e.g., triethylsilane) to stabilize intermediates during synthesis.
  • Monitor degradation via TLC or HPLC with UV tracking at 254 nm .

Q. Q5. How does this compound compare to its structural analogs in drug discovery applications?

Answer: The compound’s rigid pyrrolidine scaffold and Boc protection make it a versatile intermediate. Key comparisons:

CompoundKey FeatureApplicationReference
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine Hydroxyl group enhances solubilityKinase inhibitor scaffolds
trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine CF₃ group improves metabolic stabilityCNS drug candidates
trans-4-N-Boc-amino-1-Cbz-pyrrolidine-3-carboxylic acid Carboxylic acid enables peptide couplingPROTACs development

Unique Advantage of this compound:
The methyl group at C4 reduces conformational flexibility, enhancing binding affinity to G-protein-coupled receptors (GPCRs) in screening assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.